Benzenamine, ethanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenamine, ethanedioate can be synthesized through the reaction of benzenamine with ethanedioic acid. The reaction typically involves mixing equimolar amounts of benzenamine and ethanedioic acid in a suitable solvent, such as water or ethanol. The mixture is then heated to facilitate the formation of the salt. The reaction can be represented as follows:
C6H5NH2+HOOC-COOH→C6H5NH3+OOC-COO−
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, ethanedioate undergoes various chemical reactions, including:
Oxidation: The benzenamine moiety can be oxidized to form nitrobenzene or other oxidized derivatives.
Reduction: The compound can be reduced to form benzenamine and ethanedioic acid.
Substitution: The aromatic ring of benzenamine can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Nitrobenzene, azobenzene.
Reduction: Benzenamine, ethanedioic acid.
Substitution: Nitrobenzenamine, halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, ethanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various aniline derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of aromatic amines in biological systems.
Medicine: Benzenamine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and polymers. It also finds applications in the manufacture of rubber chemicals and agricultural chemicals.
Mechanism of Action
The mechanism of action of benzenamine, ethanedioate involves its interaction with various molecular targets and pathways. In biological systems, the benzenamine moiety can interact with enzymes and proteins, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways:
Enzymes: Benzenamine can inhibit or activate enzymes involved in metabolic pathways.
Proteins: The compound can bind to proteins, altering their structure and function.
Cellular Pathways: Benzenamine derivatives can affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Benzenamine, ethanedioate can be compared with other similar compounds, such as:
Benzenamine (Aniline): While benzenamine itself is a simple aromatic amine, its ethanedioate salt has different solubility and reactivity properties.
Ethanedioic Acid (Oxalic Acid): The free acid is a strong dicarboxylic acid, whereas its salt with benzenamine has different chemical behavior.
Other Aromatic Amines: Compounds such as toluidine and xylidine have similar structures but differ in their substituents on the aromatic ring, leading to variations in their chemical and physical properties.
Uniqueness: this compound is unique due to its combination of an aromatic amine and a dicarboxylic acid, resulting in distinct properties and reactivity. Its ability to form stable salts and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various fields. Its unique properties, diverse chemical reactivity, and wide range of applications make it a valuable subject of study in both academic and industrial settings.
Properties
IUPAC Name |
aniline;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.C2H2O4/c7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5H,7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRMLCRMNVBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966179 | |
Record name | Oxalic acid--aniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51855-90-4 | |
Record name | Benzenamine, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51855-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051855904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid--aniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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